2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid
Overview
Description
2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid: is a fluorinated pyridine derivative This compound is characterized by the presence of two fluorine atoms, one chlorine atom, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.
Major Products:
- Substituted pyridine derivatives.
- Oxidized carboxylic acid derivatives.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Fluorinated pyridine derivatives, including this compound, are explored for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: This compound is used as an intermediate in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties .
Comparison with Similar Compounds
2,3-Difluoro-5-chloropyridine: Lacks the carboxylic acid group but shares similar fluorination and chlorination patterns.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine and trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: 2,3-Difluoro-5-chloro-4-pyridinecarboxylic acid is unique due to the combination of fluorine, chlorine, and carboxylic acid functionalities on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in diverse scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-2,3-difluoropyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLRTQANXKSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243815 | |
Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-21-9 | |
Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406676-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-difluoro-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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